molecular formula C11H20ClNO B1274110 2-Piperidinocyclohexan-1-one hydrochloride CAS No. 7583-60-0

2-Piperidinocyclohexan-1-one hydrochloride

Cat. No. B1274110
CAS RN: 7583-60-0
M. Wt: 217.73 g/mol
InChI Key: UHXUDNGJIZOHID-UHFFFAOYSA-N
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Description

The compound "2-Piperidinocyclohexan-1-one hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss various related piperidine and cyclohexanone derivatives, which are relevant to the understanding of similar compounds. For instance, the synthesis of phencyclidine analogs involves intermediates such as 1-piperidinocyclohexanecarbonitrile, which shares structural similarities with the compound of interest . Additionally, the study of the crystal and molecular structures of related compounds, such as chloranilic acid with piperidin-2-one, provides insights into the potential molecular interactions and hydrogen bonding that might be expected in "2-Piperidinocyclohexan-1-one hydrochloride" .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the use of Grignard reagents, which are also likely to be relevant in the synthesis of "2-Piperidinocyclohexan-1-one hydrochloride" . The synthesis of phencyclidine derivatives, for example, requires careful control of reaction conditions to avoid the formation of toxic by-products . The preparation of cyclopropanone equivalents from 3-chloropropionic acid and their use in synthetic applications also provides a framework that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of "2-Piperidinocyclohexan-1-one hydrochloride" can be inferred from studies on similar compounds. For instance, the crystal and molecular structure of cis-1-phenyl-3-piperidinocyclohexan-1-ol hydrochloride reveals the importance of the spatial arrangement of the piperidine and cyclohexanone moieties and their interactions with chloride ions . The hydrogen-bonded structures of chloranilic acid with piperidin-2-one also highlight the significance of intermolecular hydrogen bonding, which could be a feature in the compound of interest .

Chemical Reactions Analysis

The reactivity of piperidine derivatives can be complex, as seen in the rearrangement of dicyclopropyl ketimines and the reactions of cyclopropanone equivalents with various nucleophiles . These studies suggest that "2-Piperidinocyclohexan-1-one hydrochloride" may also undergo a variety of chemical reactions, potentially leading to the formation of heterocyclic compounds or participating in nucleophilic addition reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2-Piperidinocyclohexan-1-one hydrochloride" are not directly reported, related compounds provide some context. For example, the crystal and molecular structure analysis of similar compounds can give clues about the compound's solubility, melting point, and potential for forming crystalline structures . The toxicity of related compounds, as mentioned in the synthesis of phencyclidine analogs, also raises considerations about the safety and handling of "2-Piperidinocyclohexan-1-one hydrochloride" .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis as an Intermediate in Phencyclidine Analogues : 2-Piperidinocyclohexan-1-one hydrochloride is synthesized as an intermediate in the preparation of phencyclidine (PCP) and its analogues. This process involves reactions with Grignard reagents, often employed in illicit laboratories (Bailey, Chow, Downie, & Pike, 1976).

  • Crystal and Molecular Structures : Research into the crystal and molecular structures of compounds related to 2-piperidinocyclohexan-1-one hydrochloride, such as cis-1-phenyl-3-piperidinocyclohexan-1-ol hydrochloride, contributes to understanding the physical and chemical properties of these compounds (Kimura & Okabayashi, 1986).

Pharmacological and Biological Properties

  • Synthesis of Derivatives with Antimicrobial Activity : The acylation of related compounds, such as 1-piperidinocyclohexene, yields derivatives that show high levels of activity against bacterial and fungal strains, suggesting potential antimicrobial applications (Pantyukhin et al., 2012).

  • Evaluation as Central Nervous System Depressants : Synthesis of various 1-arylcyclohexylamines, including derivatives of 2-piperidinocyclohexan-1-one hydrochloride, has been performed for evaluating their effects as central nervous system depressants. These compounds are tested for cataleptoid activity and antitonic extensor properties (Maddox, Godefroi, & Parcell, 1965).

  • Analgesic Effects of Derivatives : Derivatives of phencyclidine, related to 2-piperidinocyclohexan-1-one hydrochloride, have shown analgesic effects. The synthesis and study of these derivatives offer insights into potential applications for pain management (Ahmadi & Mahmoudi, 2005).

Analytical and Chemical Characterization

  • Analytical Characterization of Analogs : The analytical characterization of psychoactive arylcyclohexylamines, structurally related to 2-piperidinocyclohexan-1-one hydrochloride, provides crucial data for monitoring these substances, especially in forensic and pharmacological contexts (Wallach et al., 2014).

  • Identification in Biological Matrices : Methods have been developed for the determination of compounds related to 2-piperidinocyclohexan-1-one hydrochloride in biological matrices, contributing to the understanding of their pharmacokinetics and metabolism (De Paoli et al., 2013).

Future Directions

Piperidines, including 2-Piperidinocyclohexan-1-one hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-piperidin-1-ylcyclohexan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO.ClH/c13-11-7-3-2-6-10(11)12-8-4-1-5-9-12;/h10H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXUDNGJIZOHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCCCC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10997215
Record name 2-(Piperidin-1-yl)cyclohexan-1-one--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperidinocyclohexan-1-one hydrochloride

CAS RN

7583-60-0
Record name Cyclohexanone, 2-(1-piperidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperidinocyclohexan-1-one hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007583600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Piperidin-1-yl)cyclohexan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-piperidinocyclohexan-1-one hydrochloride
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